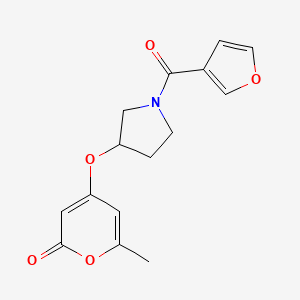

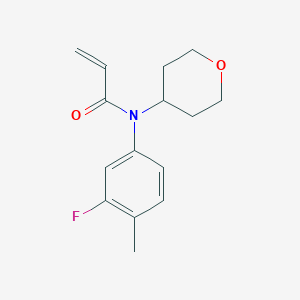

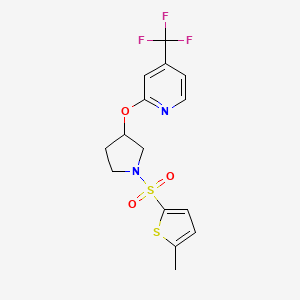

1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound that is utilized in diverse scientific investigations due to its unique properties and potential applications across various fields, including medicine, materials science, and environmental studies. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Aplicaciones Científicas De Investigación

Aryl Ketone Catalyzed Radical Allylation

A study by Kamijo et al. (2016) illustrates the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, showcasing a method where 1,2-bis(phenylsulfonyl)-2-propene serves as an allyl source. This process enables chemoselective allylation of various substances including alkanes and alcohols under neutral conditions, catalyzed solely by an organic molecule, demonstrating a significant application in the modification of molecular structures through radical allylation [Kamijo et al., 2016].

Preparation and Characterization of New Monomers

Research conducted by Pan et al. (1994) focused on the synthesis of new monomers, including a compound related to 1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. These monomers were prepared via a reaction involving 4-amino-2,2,6,6-tetramethyl piperidine and allyl isocyanate, leading to substances characterized for their potential in polymer degradation and stability. The study contributes to the understanding of novel monomers’ synthesis and their properties, indicating the chemical's application in material science [Pan et al., 1994].

Methyltrioxorhenium-Catalyzed Epoxidations

Owens and Abu‐Omar (2000) explored the epoxidation of alkenes and allylic alcohols in ambient-temperature ionic liquid using methyltrioxorhenium and urea hydrogen peroxide, achieving excellent conversions and selectivities. This highlights the compound's role in facilitating efficient epoxidation reactions, a critical process in the synthesis of epoxides from various substrates, showing its relevance in green chemistry applications [Owens & Abu‐Omar, 2000].

Degradation of Sulfonylurea Herbicides

Saha and Kulshrestha (2002) studied the degradation of sulfosulfuron, a sulfonylurea herbicide, revealing how environmental factors influence its stability. This research provides insights into the environmental behavior of sulfonylurea compounds, including those structurally related to this compound, underscoring the importance of understanding chemical degradation in agricultural settings [Saha & Kulshrestha, 2002].

Propiedades

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3S/c1-3-6-12-11(15)13-9-10-4-7-14(8-5-10)18(2,16)17/h3,10H,1,4-9H2,2H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMKIWBCAIPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)